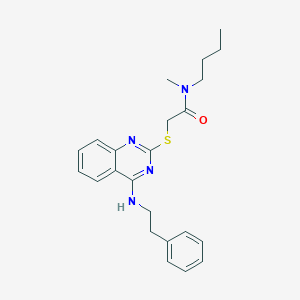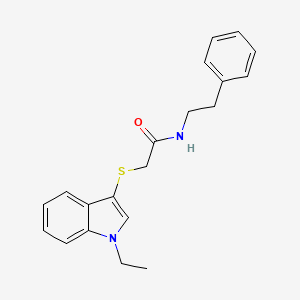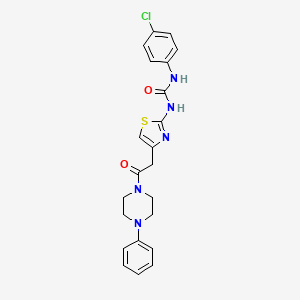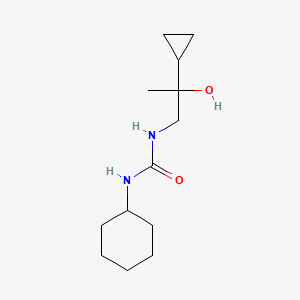
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations. In
科学的研究の応用
Antitumor Activity
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one: has shown promise in the field of oncology. Derivatives of this compound have been synthesized and evaluated for their antitumor properties. For instance, certain quinazoline derivatives, which share a similar structural motif, have demonstrated significant anti-proliferative activity against various cancer cell lines . This suggests that our compound of interest could be a valuable candidate for developing new anticancer drugs, potentially offering benefits such as lower toxicity and higher efficacy compared to existing treatments.
Apoptosis Induction
The ability to induce apoptosis, or programmed cell death, is a critical aspect of cancer treatment. Compounds structurally related to 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one have been found to induce apoptosis in a concentration-dependent manner . This indicates that the compound could be used to selectively target and eliminate cancer cells, thereby preventing the proliferation of tumors.
Cell Cycle Arrest
Another important application in cancer research is the ability to arrest the cell cycle. Studies have shown that certain derivatives can halt the cell cycle in the G0/G1 phase, which is a crucial checkpoint for DNA repair and apoptosis . By stopping the cell cycle, these compounds can prevent cancer cells from dividing and multiplying, providing another mechanism by which our compound could be utilized in cancer therapy.
ADME Profile Prediction
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are vital for its success as a drug. Predictive studies on related compounds have been conducted to assess their ADME profiles . This research is essential for understanding how 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one might behave in the body and its potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies are used to predict how a compound will interact with biological targets, such as enzymes or receptors. These studies have been performed on related compounds to understand their potential mechanisms of action . Such research could reveal how 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one might bind to and inhibit specific targets involved in disease processes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one involves the reaction of 3-fluorobenzyl mercaptan with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base to form the desired product.", "Starting Materials": [ "3-fluorobenzyl mercaptan", "6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluorobenzyl mercaptan in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours).", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product using standard techniques (e.g. column chromatography) to obtain the desired compound." ] } | |
CAS番号 |
898445-40-4 |
製品名 |
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one |
分子式 |
C12H11FN2OS |
分子量 |
250.29 |
IUPAC名 |
4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H11FN2OS/c1-8-5-11(15-12(16)14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |
InChIキー |
CFKLQFRUEYMNTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)
![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)
![3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B2960512.png)

![2,5-dichloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2960516.png)

![N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2960519.png)
![1-[2-[(3-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2960520.png)

